molecular formula C14H18O3 B023521 Methyl cyclopentylphenylglycolate CAS No. 19833-96-6

Methyl cyclopentylphenylglycolate

Cat. No.: B023521
CAS No.: 19833-96-6
M. Wt: 234.29 g/mol
InChI Key: FGMUSNHTKNGVQD-UHFFFAOYSA-N
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Description

Methyl cyclopentylphenylglycolate, with the chemical formula C15H20O3 and CAS registry number 19833-96-6, is a compound known for its use in the fragrance industry. This colorless liquid is characterized by its methyl, cyclopentyl, phenyl, and glycolate functional groups. It is commonly used as a fragrance ingredient in perfumes and personal care products, providing a floral and fruity scent. Additionally, it has been studied for its potential therapeutic properties, including antioxidant and anti-inflammatory effects .

Mechanism of Action

Methyl cyclopentylphenylglycolate, also known as methyl 2-cyclopentyl-2-hydroxy-2-phenylacetate, is a chemical compound with the molecular formula C14H18O3 . This article will discuss its mechanism of action, including its primary targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Mode of Action

It is known to be involved in organic synthesis

Biochemical Pathways

As a compound used in organic synthesis

Pharmacokinetics

The compound has a predicted density of 1.160±0.06 g/cm3 . It is slightly soluble in DMSO, Ethyl Acetate, and Methanol

Action Environment

The compound is recommended to be stored in a dry room at room temperature , suggesting that moisture and temperature may affect its stability

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl cyclopentylphenylglycolate can be synthesized through the esterification of cyclopentylmandelic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the esterification process. The product is then purified through distillation or recrystallization to obtain the desired compound .

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of industrial reactors and distillation columns to ensure efficient production and purification. The reaction conditions are optimized to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions: Methyl cyclopentylphenylglycolate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl cyclopentylphenylglycolate has diverse applications in scientific research:

Comparison with Similar Compounds

  • Methyl phenylglycolate
  • Cyclopentylmandelic acid methyl ester
  • Methyl 2-cyclopentyl-2-hydroxy-2-phenylacetate

Comparison: Methyl cyclopentylphenylglycolate is unique due to its combination of cyclopentyl, phenyl, and glycolate functional groups, which contribute to its distinct fragrance and potential therapeutic properties. Compared to similar compounds, it offers a unique balance of floral and fruity scents, making it highly valued in the fragrance industry .

Properties

IUPAC Name

methyl 2-cyclopentyl-2-hydroxy-2-phenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O3/c1-17-13(15)14(16,12-9-5-6-10-12)11-7-3-2-4-8-11/h2-4,7-8,12,16H,5-6,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGMUSNHTKNGVQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1CCCC1)(C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60864908
Record name Methyl cyclopentyl(hydroxy)phenylacetate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19833-96-6
Record name Methyl α-cyclopentyl-α-hydroxybenzeneacetate
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Record name Methyl cyclopentylmandelate
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Record name 19833-96-6
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Record name Methyl cyclopentylphenylglycolate
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Record name METHYL CYCLOPENTYLMANDELATE
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Synthesis routes and methods I

Procedure details

Using the same method as described for (1) of example 3, raw materials at equal weight were added successively. The difference was using a reaction temperature of -10-6° C. during dropuise addition of the toluene solution of 82 g of methyl phenylglyoxylate to cyclopentadiene Grignard reagent. 90 g of methyl 2-phenyl-2-cyclopentyl-2-hydroxy-acetate was obtained in 76.9% yield, nD25 1.5203, boiling point 82-5° C./0.03 mmHg. Silicagel GF 254 thin layer plate; developer: 1,2-dichloroethane, ultraviolet 254 nm fluorescence localization, main spot: Rf=0.72, without impurity spot.
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Synthesis routes and methods II

Procedure details

To a mixture of (−)-cyclopentylmandelic acid, R(−)1, (1.83 g, 8.3 mmol) and potassium carbonate (2.87 g, 21 mmol) in DMF (21 ml), methyl iodide (3.53 g, 25 mmol) was added at room temperature. The mixture was stirred at room temperature for 2 h, and then poured into water and extracted with hexane three times. Evaporation of dried hexane extract gave a crude product. Flash chromatography of the crude product on silica gel with 1.5:1 hexane:methylene chloride gave pure product R(−)2 (1.90 g, 95%), 1H NMR (CDCl3, 300 MHz): 1.32-1.36, 1.43-1.61 [8H, m, (CH2)4], 2.90 [1H, p, CHC(OH)], 3.71 (1H, s, OH), 3.79 (3H, s, CH3), 7.25-7.28, 7.31-7.35, 7.63-7.65 (5H, m, Ph) ppm.
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Synthesis routes and methods III

Procedure details

To a mixture of racemic cyclopentylmandelic acid R/S(±)1 (4.47 g, 20 mmol) and potassium carbonate (7.01 g, 50 mmol) in DMF (50 ml), methyl iodide (8.64 g, 60 mmol) was added at room temperature. The mixture was stirred at room temperature for 2 h, and then poured into water and extracted with hexanes three times. Evaporation of the dried hexanes extract gave a crude product. Flash chromatography of the crude product on silica gel with 1.5:1 hexanes:methylene chloride gave the pure product 2 (3.02 g, 64%). 1H NMR (CDCl3, 300 MHz): 1.32-1.37, 1.43-1.69 [8H, m, (CH2)4], 2.90 [1H, p, CHC(OH)], 3.74 (1H, s, OH), 3.77 (3H, s, CH3), 7.25-7.37, 7.63-7.65 (5H, m, Ph) ppm.
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Yield
64%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structure of Methyl cyclopentylphenylglycolate and how was it characterized?

A1: this compound is an organic compound with the following structure: A cyclopentyl group attached to a benzene ring, which is further connected to a central carbon atom. This central carbon atom is bonded to a hydroxyl group (-OH), a methyl ester group (-COOCH3), and a hydrogen atom. []

Q2: How was this compound synthesized, and what was the overall yield?

A2: The synthesis of this compound involved a three-step process: []

    Q3: What is the relevance of studying the interfacial adsorption of this compound?

    A3: this compound (I) has been identified as a psychotomimetic agent with anticholinergic properties. [] Understanding its interaction with biological membranes is crucial for comprehending its pharmacological activity. The study investigated the compound's oil-water partitioning and interfacial adsorption using didodecyl phosphate (II) as a model lipid system. [] This approach helps researchers understand how the drug might interact with and permeate through lipid bilayers, which are essential components of cell membranes.

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